N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, commonly referred to as OU749, is a small molecule identified through high-throughput screening for its ability to inhibit the enzyme γ-glutamyl transpeptidase (GGT). [] GGT plays a crucial role in glutathione metabolism, a process vital for maintaining cellular redox balance and protecting against oxidative stress. [, ] Elevated GGT activity is associated with various pathological conditions, including cancer, making it a potential therapeutic target. [, , ]
OU749 stands out from previously investigated GGT inhibitors, which were primarily glutamine analogs, due to its unique structure and mechanism of action. [] This distinction makes it a valuable tool in scientific research for studying GGT and its role in various biological processes, as well as exploring its potential as a therapeutic target.
Mechanism of Action
OU749 functions as an uncompetitive inhibitor of GGT, meaning it binds to the enzyme-substrate complex rather than the free enzyme. [, , ] Specifically, it interacts with the acceptor site of the GGT-γ-glutamyl substrate complex, blocking the transfer of the γ-glutamyl moiety to an acceptor molecule. [, ] This mechanism contrasts with the competitive inhibition exhibited by glutamine analogs, which directly compete with the substrate for the γ-glutamyl binding site. []
Interestingly, the potency of OU749 and its analogs can differ between the hydrolysis and transpeptidation reactions catalyzed by GGT. [] This suggests that the active site of GGT possesses a certain degree of flexibility, and that modifications to the OU749 scaffold can be tailored to preferentially inhibit one reaction over the other. []
Furthermore, OU749 exhibits species-specific inhibition of GGT, displaying significantly greater potency towards human GGT compared to rodent GGT. [, ] This selectivity is attributed to differences in the primary amino acid sequence of GGT across species. [] This species specificity is crucial for developing GGT inhibitors with minimal off-target effects in humans.
Applications
Investigating GGT's role in cancer: OU749's ability to inhibit GGT, an enzyme implicated in tumor resistance to chemo- and radiotherapy, makes it a promising candidate for sensitizing cancer cells to treatment. [, , ] By inhibiting GGT, OU749 can disrupt glutathione synthesis, rendering tumor cells more susceptible to oxidative stress and apoptosis. []
Exploring species-specific GGT inhibition: The unique species-specificity of OU749 towards human GGT offers a valuable tool for studying the structural and functional differences between GGT from different species. [, ] This knowledge is crucial for developing targeted therapies that minimize off-target effects.
Developing novel GGT inhibitors: The identification of OU749 as a novel, uncompetitive GGT inhibitor provides a new scaffold for developing more potent and less toxic GGT inhibitors compared to existing glutamine analogs. [, ] By modifying the structure of OU749, researchers aim to optimize its potency, selectivity, and pharmacokinetic properties. []
OU749 is a novel, species-specific, uncompetitive inhibitor of γ-glutamyl transpeptidase (GGT) [, , , , , , ]. It exhibits greater potency towards human GGT compared to rat, mouse, or pig GGT [, ]. It inhibits both the hydrolysis and transpeptidation reactions of GGT, binding to the γ-glutamyl enzyme complex and occupying the acceptor site [, ]. OU749 is significantly less toxic than the GGT inhibitor acivicin [].
Relevance: Acivicin serves as a reference point for comparing the toxicity and inhibitory mechanism of OU749. Unlike acivicin, OU749 displays significantly lower toxicity and acts as an uncompetitive inhibitor, binding to the γ-glutamyl enzyme complex rather than the substrate-binding site [].
Compound Description: These compounds are structural analogs of OU749, modified with electron-withdrawing groups on the benzosulfonamide ring []. They exhibit distinct effects on the hydrolysis and transpeptidation reactions catalyzed by GGT. Notably, these analogs accelerate the hydrolysis reaction while inhibiting transpeptidation by competing with the dipeptide acceptor [].
Relevance: These analogs provide insights into the impact of structural modifications on the inhibitory activity and selectivity of OU749. The divergent effects on hydrolysis and transpeptidation suggest the malleability of the GGT active site and highlight the potential for developing compounds with tailored inhibitory profiles [].
Compound Description: This group of OU749 analogs displays slow-onset inhibition kinetics against the GGT transpeptidation reaction, similar to the mechanism observed with acivicin [].
Relevance: The slow-onset inhibition kinetics of these analogs suggest a time-dependent interaction with GGT, potentially involving conformational changes within the enzyme upon inhibitor binding. Understanding these interactions could guide the development of more potent and specific GGT inhibitors [].
Compound Description: This series of OU749 analogs incorporates an amine group at the para position of the benzosulfonamide ring []. This modification leads to the identification of highly potent inhibitors of the physiological GGT reaction. These analogs exhibit reduced toxicity compared to glutamine analogues previously evaluated in clinical trials [].
Relevance: These analogs demonstrate the successful optimization of OU749 to achieve increased potency and reduced toxicity. Introducing an amine group at a specific position on the benzosulfonamide ring significantly enhances the inhibition of the physiologically relevant GGT reaction, highlighting the importance of structure-activity relationship studies in drug development [].
Glycyl-glycine
Compound Description: Glycyl-glycine is a dipeptide that serves as an acceptor substrate for GGT []. In the transpeptidation reaction, GGT transfers the γ-glutamyl group from a donor substrate to the amino group of glycyl-glycine or other acceptor substrates.
Relevance: OU749 acts as a competitive inhibitor of glycyl-glycine, indicating that it occupies the acceptor site while binding to the γ-glutamyl substrate complex []. This competition with the acceptor substrate provides insights into the binding mode and mechanism of action of OU749.
Glutathione
Compound Description: Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. It is the most abundant intracellular antioxidant and plays a crucial role in cellular detoxification processes. GGT utilizes extracellular glutathione as a substrate, cleaving the γ-glutamyl bond and contributing to cysteine homeostasis [].
Relevance: GGT-mediated glutathione breakdown is a key target for enhancing the efficacy of chemotherapy and radiation therapy [, ]. By inhibiting GGT, compounds like OU749 can limit the availability of cysteine, hindering intracellular glutathione synthesis and sensitizing tumor cells to treatment [, ].
Glutamine Analogues
Compound Description: Glutamine analogues are a class of GGT inhibitors that compete with the substrate for the γ-glutamyl binding site [, ]. These compounds have been investigated for their potential in cancer therapy.
Relevance: While glutamine analogues effectively inhibit GGT, they often exhibit high toxicity, limiting their clinical utility [, ]. This limitation has driven the search for alternative GGT inhibitors with improved safety profiles, such as OU749 and its analogs. OU749's distinct mechanism of action and lower toxicity compared to glutamine analogues highlight its potential as a safer therapeutic agent [, ].
N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide OU 749 OU-749 OU749 cpd
Canonical SMILES
COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The nitroxyacylated thiosalicylates, such as SE 175, were developed in an effort to facilitate this reductive process and accelerate the release of NO. SE 175 is stable in buffer or saline solution. In the intact rat, it stimulates endothelial soluble guanylate cyclase and induces aortic vasorelaxation with an EC50 of 20 µM, which is intermediate in potency between nitroglycerine and isosorbide dinitrate.
Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+). Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy. Rolapitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of rolapitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice. Rolapitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life. See also: Rolapitant Hydrochloride (has salt form).
A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.
CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a NMDA receptor antagonist and an anticonvulsant. It is a quinoxaline derivative, an organobromine compound, a secondary amino compound and a member of phosphonic acids. It contains a CGP 78608(1+).
S-methyl-L-Thiocitrulline is a potent NOS inhibitor with selectivity toward the neuronal isoform compared to eNOS and iNOS. For human enzymes, it exhibits Ki values of 1.2, 11, and 40 nM for nNOS, eNOS, and iNOS, respectively. S-methyl-L-Thiocitrulline (hydrochloride) is a L-alpha-amino acid.